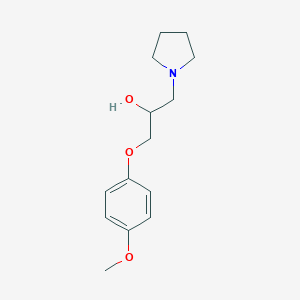![molecular formula C21H21NO B256864 9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol](/img/structure/B256864.png)
9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol, commonly known as PFPF or 9-PPPF, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of phenylpiperidine derivatives and has been studied for its potential use as a ligand for the dopamine D3 receptor.
Mecanismo De Acción
PFPF acts as a partial agonist at the dopamine D3 receptor, meaning that it can activate the receptor to a certain extent but not fully. This mechanism of action may have implications for the treatment of addiction and other disorders that involve dysregulation of the dopamine system.
Biochemical and Physiological Effects:
Studies have shown that PFPF can increase dopamine release in certain brain regions, such as the nucleus accumbens, which is involved in reward and motivation. PFPF has also been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PFPF is its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of PFPF is its partial agonist activity, which may complicate interpretation of results in some experiments.
Direcciones Futuras
There are several potential future directions for research on PFPF. One area of interest is the development of more potent and selective ligands for the dopamine D3 receptor, which could have implications for the treatment of addiction and other disorders. Another area of interest is the investigation of the role of the dopamine D3 receptor in other physiological processes, such as learning and memory. Additionally, further studies are needed to fully understand the mechanism of action of PFPF and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of PFPF involves a multi-step process, starting with the reaction of 1-bromo-3-chloropropane with piperidine to form 1-(piperidin-1-yl)propan-3-ol. This intermediate is then reacted with 9-fluorenone in the presence of sodium hydride to yield PFPF.
Aplicaciones Científicas De Investigación
PFPF has been studied for its potential use as a ligand for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. Studies have shown that PFPF has high affinity and selectivity for the dopamine D3 receptor, making it a promising candidate for further research in this area.
Propiedades
Nombre del producto |
9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol |
|---|---|
Fórmula molecular |
C21H21NO |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
9-(3-piperidin-1-ylprop-1-ynyl)fluoren-9-ol |
InChI |
InChI=1S/C21H21NO/c23-21(13-8-16-22-14-6-1-7-15-22)19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-5,9-12,23H,1,6-7,14-16H2 |
Clave InChI |
CSYSCFUFWVWQKH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC#CC2(C3=CC=CC=C3C4=CC=CC=C42)O |
SMILES canónico |
C1CCN(CC1)CC#CC2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)




![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)
![6-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B256801.png)
![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)
![N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B256804.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)
![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)

![2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B256811.png)
